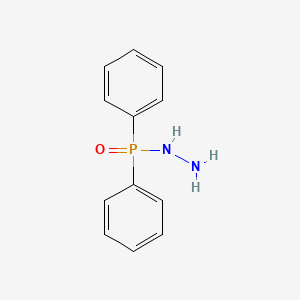
2-イソプロピル-6-メチルフェニルイソチオシアネート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C11H13NS. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with isopropyl and methyl groups.
科学的研究の応用
2-Isopropyl-6-methylphenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for the preparation of various derivatives.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
Target of Action
Isothiocyanates are known to interact with a variety of biological targets. They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .
Mode of Action
Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They can react with nucleophiles, such as amines, to form thioureas .
Biochemical Pathways
Isothiocyanates in general are known to modulate the activity of various enzymes and transcription factors, which can lead to changes in gene expression and cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Isopropyl-6-methylphenyl isothiocyanate” are not known. Isothiocyanates, in general, are absorbed in the gastrointestinal tract and distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
Isothiocyanates, in general, can have various effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .
準備方法
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-methylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This traditional method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: Another method involves the reaction of the corresponding amine with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.
From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production of 2-Isopropyl-6-methylphenyl isothiocyanate typically involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
化学反応の分析
Types of Reactions
2-Isopropyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Amines: React with 2-Isopropyl-6-methylphenyl isothiocyanate to form thioureas.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: Lacks the isopropyl and methyl substituents, making it less sterically hindered and more reactive.
2,6-Dimethylphenyl isothiocyanate: Similar structure but lacks the isopropyl group, affecting its reactivity and steric properties.
Uniqueness
2-Isopropyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern, which influences its reactivity and steric properties. The presence of both isopropyl and methyl groups on the phenyl ring makes it distinct from other isothiocyanates .
特性
IUPAC Name |
2-isothiocyanato-1-methyl-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFPHTAQERHCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343251 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-86-4 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




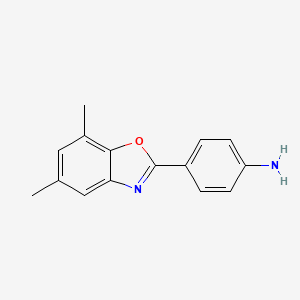
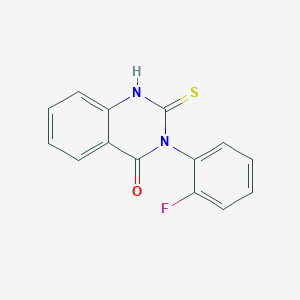

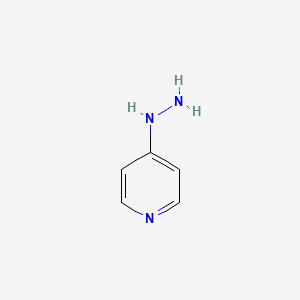



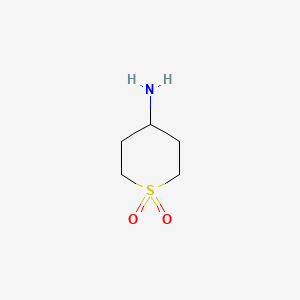
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
